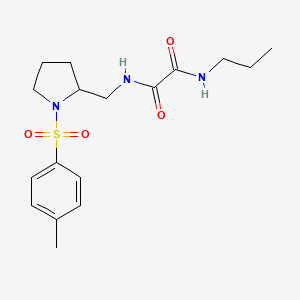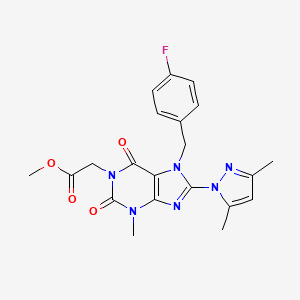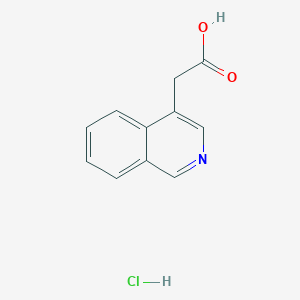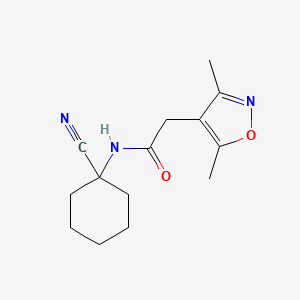
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has drawn attention in scientific communities due to its unique chemical structure and potential applications. The combination of sulfonamide, quinoline, and aromatic methoxy groups suggests a variety of biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline and 4-methoxy-2-methylbenzenesulfonyl chloride.
Key Reactions
Coupling Reaction: : Formation of the sulfonamide bond between the tetrahydroquinoline derivative and 4-methoxy-2-methylbenzenesulfonyl chloride.
Reaction Conditions: : Mild heating and the presence of a base (e.g., triethylamine) to neutralize the HCl produced during the coupling reaction.
Industrial Production Methods
Industrial production may leverage continuous flow reactors to optimize yield and scalability. Using catalysts such as palladium on carbon can enhance the efficiency and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: : The nitro groups can be reduced to amines using agents like hydrogen gas over a palladium catalyst.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible due to the active hydrogen atoms and electron-rich aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Palladium-catalyzed hydrogenation or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents or Grignard reagents under controlled temperatures.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction of nitro groups.
Substituted Aromatics: : From various substitution reactions.
科学研究应用
Chemistry
Catalysis: : The compound can act as a ligand in metal-catalyzed reactions due to its electron-rich structure.
Organic Synthesis: : Its versatile functional groups make it a useful intermediate in synthesizing complex molecules.
Biology
Enzyme Inhibition: : Potential to inhibit specific enzymes due to its sulfonamide group, which mimics biological substrates.
Pharmacology: : Exploration as a drug candidate for its anti-inflammatory and antimicrobial properties.
Medicine
Therapeutics: : Potential use in developing treatments for conditions like cancer and bacterial infections.
Drug Delivery: : As a scaffold for targeted drug delivery systems.
Industry
Material Science: : Possible applications in designing new materials with specific electronic properties.
Agrochemicals: : Development of new pesticides or herbicides.
作用机制
Molecular Targets and Pathways
The sulfonamide group can mimic natural substrates of enzymes, allowing the compound to inhibit or modify enzyme activity. This interaction may involve binding to the active site or altering enzyme conformation, disrupting normal biochemical pathways.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: : Another sulfonamide with antimicrobial properties.
Quinine Derivatives: : Compounds with similar quinoline rings but different substituents.
Uniqueness
The unique combination of an ethylsulfonyl group on the tetrahydroquinoline ring, along with the methoxy-substituted aromatic sulfonamide, makes this compound distinctive in its potential range of biological activities and chemical reactivity.
This comprehensive exploration outlines the significant aspects of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide, highlighting its importance in various fields of research and industry. This is just the tip of the iceberg—there's so much more to uncover about this fascinating compound.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-13-16(7-9-18(15)21)20-28(24,25)19-10-8-17(26-3)12-14(19)2/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZPSGWBQOINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2555523.png)
![1-(4-Tert-butylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2555524.png)

![2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione](/img/structure/B2555529.png)
![methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2555530.png)
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)
![1-(pyrrolidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2555534.png)


![2-({1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2555540.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2555541.png)

![(E)-4-(Dimethylamino)-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2555544.png)

